Cas no 70593-58-7 (2,4-Dichloro-6-methylnicotinamide)
2,4-Dichloro-6-methylnicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichloro-6-methylnicotinamide
- 2,4-Dichloro-6-methylnicotimide
- 2,4-dichloro-6-methylpyridine-3-carboxamide
- DTXSID60354657
- 70593-58-7
- A866589
- Nicotinamide, 2,4-dichloro-6-methyl-
- FTFWEWFQKLHODH-UHFFFAOYSA-N
- AKOS016002532
- EU-0053455
- SCHEMBL19212155
- 3-Pyridinecarboxamide, 2,4-dichloro-6-methyl-
- Oprea1_721840
- STK679305
-
- MDL: MFCD03409082
- Inchi: 1S/C7H6Cl2N2O/c1-3-2-4(8)5(7(10)12)6(9)11-3/h2H,1H3,(H2,10,12)
- InChI Key: FTFWEWFQKLHODH-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=NC(=C1C(N)=O)Cl
Computed Properties
- Exact Mass: 203.98600
- Monoisotopic Mass: 203.9857182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 56Ų
Experimental Properties
- PSA: 56.97000
- LogP: 2.67990
2,4-Dichloro-6-methylnicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dichloro-6-methylnicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206536-1g |
2,4-Dichloro-6-methylnicotinamide |
70593-58-7 | 95% | 1g |
$741.20 | 2023-09-01 | |
| Chemenu | CM177139-1g |
2,4-Dichloro-6-methylnicotinamide |
70593-58-7 | 95% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM177139-1g |
2,4-Dichloro-6-methylnicotinamide |
70593-58-7 | 95% | 1g |
$631 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645157-1g |
2,4-Dichloro-6-methylnicotinamide |
70593-58-7 | 98% | 1g |
¥5300.00 | 2024-05-02 | |
| Ambeed | A520274-1g |
2,4-Dichloro-6-methylnicotinamide |
70593-58-7 | 95+% | 1g |
$637.0 | 2025-04-17 |
2,4-Dichloro-6-methylnicotinamide Suppliers
2,4-Dichloro-6-methylnicotinamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2,4-Dichloro-6-methylnicotinamide
2,4-Dichloro-6-methylnicotinamide (CAS No. 70593-58-7): A Comprehensive Overview of Properties and Applications
2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) is a specialized chlorinated nicotinamide derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, with its unique heterocyclic structure, serves as a valuable intermediate in organic synthesis and drug development processes. The presence of both chloro substituents and a methyl group on the pyridine ring contributes to its distinct chemical reactivity and biological activity profile.
The molecular structure of 2,4-dichloro-6-methylnicotinamide features a pyridine core substituted at positions 2 and 4 with chlorine atoms, while position 6 bears a methyl group. This specific arrangement of substituents makes it particularly useful for nucleophilic aromatic substitution reactions, a property frequently exploited in medicinal chemistry. Researchers often utilize this compound as a building block for more complex molecules due to its predictable reactivity patterns and the ability to introduce further functional groups through selective transformations.
In recent years, the demand for nicotinamide derivatives like 2,4-dichloro-6-methylnicotinamide has increased significantly, driven by growing interest in their potential biological activities. Many researchers are investigating whether compounds in this class could address current challenges in enzyme inhibition or serve as precursors for bioactive molecules. The compound's stability under various conditions makes it particularly attractive for process chemistry applications where robust intermediates are required.
The synthesis of 2,4-dichloro-6-methylnicotinamide typically involves chlorination of appropriate methylnicotinic acid derivatives, followed by conversion to the amide functionality. This process has been optimized by several manufacturers to achieve high yields and purity levels suitable for pharmaceutical applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the identity and purity of this compound, with typical commercial samples showing purity levels exceeding 98%.
From a physicochemical perspective, 2,4-dichloro-6-methylnicotinamide generally appears as a white to off-white crystalline powder with good stability under normal storage conditions. Its solubility characteristics make it compatible with various organic solvents commonly used in synthetic chemistry, while its melting point range provides useful information for purification processes. These properties contribute to its handling characteristics in laboratory and industrial settings.
The applications of 2,4-dichloro-6-methylnicotinamide span multiple domains of chemical research. In medicinal chemistry, it serves as a key intermediate for the preparation of various pharmaceutical compounds, particularly those targeting specific biological pathways. The compound's structure allows for diverse modifications, enabling medicinal chemists to explore structure-activity relationships in drug discovery programs. Recent publications have highlighted its use in developing potential enzyme modulators and receptor ligands.
In agrochemical research, derivatives of 2,4-dichloro-6-methylnicotinamide have shown promise as precursors for crop protection agents. The chlorine substituents in particular contribute to the biological activity observed in some of these derivatives, making the parent compound a valuable starting material for structure-activity studies. Researchers continue to explore whether modifications to this core structure could lead to new solutions for plant disease management.
The commercial availability of 2,4-dichloro-6-methylnicotinamide has expanded in recent years to meet growing demand from research institutions and pharmaceutical companies. Suppliers typically offer this compound in various quantities, from small laboratory-scale amounts to bulk quantities for industrial applications. Pricing trends reflect the compound's position as a specialty chemical, with costs influenced by purity specifications, order volume, and current market conditions for fine chemicals.
Quality control standards for 2,4-dichloro-6-methylnicotinamide have become increasingly stringent as its applications in pharmaceutical development have grown. Reputable suppliers now provide comprehensive analytical data with each batch, including chromatographic purity profiles and spectroscopic characterization. This level of documentation is particularly important for researchers who need to ensure batch-to-batch consistency in their synthetic protocols and biological evaluations.
Environmental and handling considerations for 2,4-dichloro-6-methylnicotinamide follow standard laboratory safety protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when handling this material. Disposal should be conducted in accordance with local regulations for chemical waste, with particular attention to avoiding environmental release of chlorinated compounds.
Recent scientific literature reveals growing interest in the potential of 2,4-dichloro-6-methylnicotinamide derivatives as tools in chemical biology. Several research groups have published work exploring whether these compounds could serve as chemical probes for studying biological systems. The ability to selectively modify different positions on the pyridine ring makes this scaffold particularly versatile for such applications.
The future outlook for 2,4-dichloro-6-methylnicotinamide appears promising, with ongoing research likely to uncover additional applications for this versatile intermediate. As synthetic methodologies continue to advance, the compound's utility in diverse chemical transformations may expand further. The pharmaceutical industry's continued focus on heterocyclic compounds as drug candidates ensures sustained interest in building blocks like this nicotinamide derivative.
For researchers considering working with 2,4-dichloro-6-methylnicotinamide, it's worth noting that several synthetic protocols have been published describing its conversion to various functionalized derivatives. These methods typically take advantage of the differential reactivity of the chlorine substituents, allowing for selective modification at either position 2 or 4. Such controlled transformations are particularly valuable in structure-activity relationship studies where systematic variation of molecular structure is required.
In conclusion, 2,4-dichloro-6-methylnicotinamide (CAS 70593-58-7) represents an important chemical intermediate with wide-ranging applications in pharmaceutical and agrochemical research. Its unique combination of substituents on the pyridine ring provides multiple handles for chemical modification, making it a versatile building block for synthetic chemists. As research into nicotinamide-based compounds continues to advance, this compound is likely to maintain its position as a valuable tool in medicinal chemistry and related fields.
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